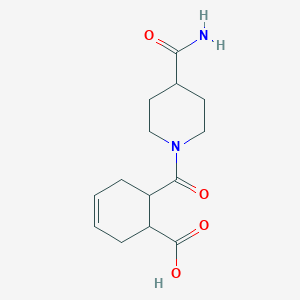
6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid appears to be a complex molecule that may be related to the piperidine family, which is known for its presence in various pharmaceutical agents. Piperidine derivatives are often synthesized for their potential biological activities and can be modified to enhance their properties or stability.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various cyclization reactions. For instance, a diastereoselective approach to synthesize cis and trans 3,4-disubstituted piperidines is described using carbonyl ene cyclization of aldehydes catalyzed by Lewis acid, which affords trans piperidines with high diastereomeric ratios . Additionally, Prins cyclization catalyzed by hydrochloric acid at low temperatures affords cis products . These methods could potentially be adapted for the synthesis of the compound , considering its piperidine and carbamoyl functional groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The substitution on the piperidine ring can significantly affect the molecule's properties and reactivity. For example, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been studied, revealing a hydrogen-bonded-ion-pair complex in the crystalline state . This suggests that the molecular structure of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid could also involve significant hydrogen bonding, potentially affecting its stability and reactivity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation and displacement reactions. For instance, esters of certain bipyridine carboxylic acids are obtained by alkylation of piperidinium salts with iodoacetamide . Displacement reactions with piperidine can yield substituted naphthyridine derivatives . These reactions highlight the versatility of piperidine derivatives in chemical synthesis, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the stability of esters of bipyridine carboxylic acids has been investigated using HPLC, showing that solutions are stable for a month when protected from light . Spectroscopic studies of piperidine complexes can provide insights into their bonding and interactions, as seen with the piperidine-4-carboxylic acid complex . These studies suggest that the physical and chemical properties of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid would likely be influenced by its functional groups and the conditions under which it is stored and analyzed.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Investigation
- The synthesis and biological investigation of cyclohexenone derivatives, including compounds with structures related to cyclohex-3-enecarboxylic acid, have been explored for their antibacterial activity. These compounds are synthesized through Michael condensation and have shown potential in antibacterial applications (Dawane et al., 2009).
Asymmetric Synthesis of Piperidines
- Research on the asymmetric synthesis of piperidines, using chiral building blocks derived from cyclohex-3-ene-1,6-diol, highlights the importance of such structural motifs in the synthesis of biologically active piperidine alkaloids (Celestini et al., 2002).
Novel Compounds with Antibacterial, Fungicidal, and Herbicidal Properties
- The isolation of novel compounds from endophytic fungi, including structures related to cyclohex-1-enecarboxylic acid, demonstrates the potential of such compounds in developing new antibacterial, fungicidal, and herbicidal agents (Dai et al., 2005).
NMR Discrimination of Piperidines
- Studies on the NMR discrimination of piperidines, involving crown ethers related to carboxylic acid compounds, provide insights into the analytical applications and enantiomeric purity assessments of piperidine derivatives (Lovely & Wenzel, 2006).
Propiedades
IUPAC Name |
6-(4-carbamoylpiperidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-12(17)9-5-7-16(8-6-9)13(18)10-3-1-2-4-11(10)14(19)20/h1-2,9-11H,3-8H2,(H2,15,17)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVISWNODRFHSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC=CCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

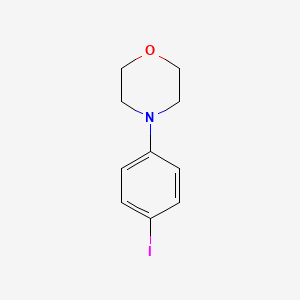
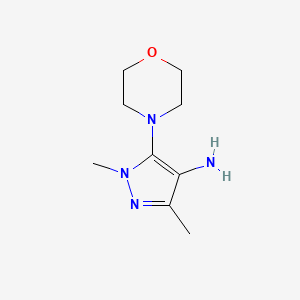
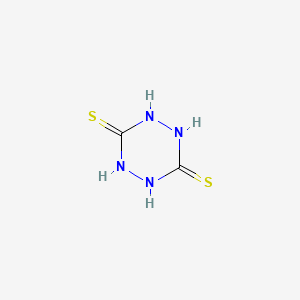
![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)
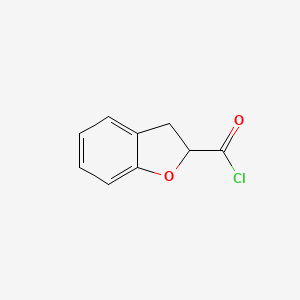
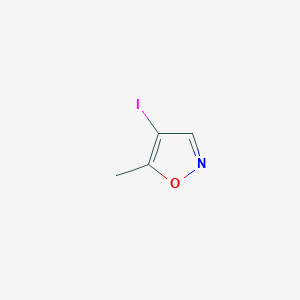
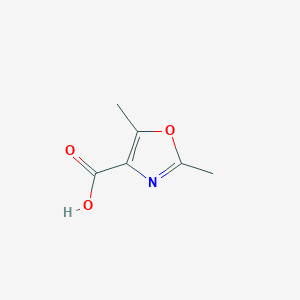
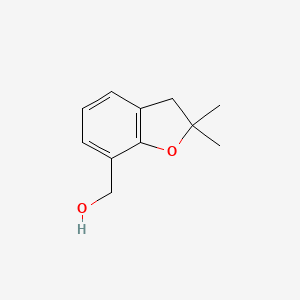

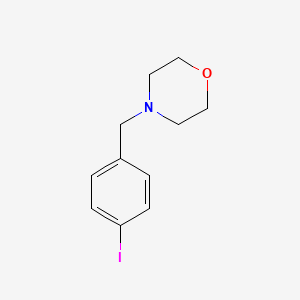
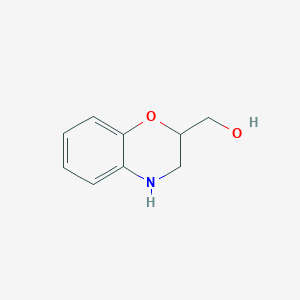
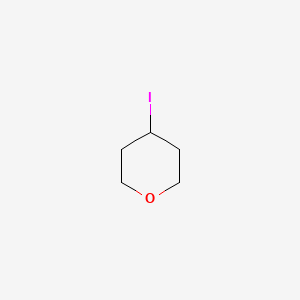
![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)
![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)